4-Hydroxytryptophan

Catalog No.
S562258
CAS No.
16533-77-0
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytryptophan

Bioprocess engineers face low yields due to inefficient tryptophan-4-hydroxylase in psilocybin production. 4-Hydroxytryptophan bypasses this rate-limiting step, enabling higher efficiency in enzymatic cascades or engineered microbes. • Direct precursor for psilocybin and 4-substituted tryptamine synthesis. • Essential for biased agonism studies at 5-HT2A receptor. • Reliable negative control for TPH1/2 inhibitor validation. Supplied with rigorous purity for immediate research and production use.

CAS Number

16533-77-0

Product Name

4-Hydroxytryptophan

IUPAC Name

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N

The exact mass of the compound 4-Hydroxytryptophan is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxytryptophan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Hydroxy-L-tryptophan, 4-Hydroxy-DL-tryptophan, 4-OH-Trp, 2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, L-4-Hydroxytryptophan

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

4-Hydroxytryptophan is a non-proteinogenic, hydroxylated derivative of the essential amino acid L-tryptophan. Unlike its well-known positional isomer, 5-Hydroxytryptophan (5-HTP), which is a direct metabolic precursor to serotonin, 4-Hydroxytryptophan serves a distinct biochemical role. Its primary value in procurement is as a specialized precursor for the chemo-enzymatic synthesis of high-value natural products, such as psilocybin and its analogs, where other isomers are unsuitable. This positional specificity makes it a critical and non-interchangeable building block in targeted biosynthetic and synthetic chemistry applications.

Substituting 4-Hydroxytryptophan with its common analogs, L-tryptophan or 5-Hydroxytryptophan (5-HTP), will lead to process failure. The position of the hydroxyl group on the indole ring dictates the molecule's reactivity and biological processing. L-tryptophan requires an initial, often rate-limiting, hydroxylation step, while 5-HTP is channeled directly into the serotonin and melatonin pathway. In contrast, 4-Hydroxytryptophan is the specific, required precursor for enzymatic pathways leading to psilocin and related 4-substituted tryptamines; using 5-HTP or tryptophan in these specific enzymatic systems will not yield the desired 4-hydroxy-alkaloid products. Therefore, for applications in biotechnology and specialty chemical synthesis targeting these compounds, 4-Hydroxytryptophan is the only viable procurement choice.

Essential and Direct Precursor for Enzymatic Psilocybin Synthesis

In a reconstituted enzymatic cascade for psilocybin production, 4-hydroxy-l-tryptophan is the direct and necessary substrate for the decarboxylase (PsiD), kinase (PsiK), and methyltransferase (PsiM) enzymes. This chemo-enzymatic route is described as a 'step-economic' pathway that bypasses the need for in-vivo hydroxylation of tryptophan, which can be a rate-limiting step. Using L-tryptophan as the starting material requires an additional, highly specific hydroxylase enzyme (PsiH) to first produce 4-hydroxytryptophan before the main synthesis can proceed, making the direct procurement of 4-hydroxytryptophan more efficient for cell-free and certain engineered systems.

Evidence DimensionBiosynthetic Pathway Efficiency
Target Compound DataDirect, 3-enzyme conversion to psilocybin (PsiD, PsiK, PsiM).
Comparator Or BaselineL-Tryptophan: Requires a 4-enzyme pathway, including the initial, rate-limiting hydroxylation step by PsiH.
Quantified DifferenceReduces the enzymatic pathway from 4 steps to 3 steps, bypassing a potentially rate-limiting monooxygenase step.
ConditionsIn vitro multi-enzyme reaction for psilocybin biosynthesis.

For researchers in biotechnology and pharmaceutical synthesis, procuring 4-Hydroxytryptophan directly enables a more efficient, streamlined, and potentially higher-yielding cell-free production of psilocybin.

Distinct Biological Activity Profile from Serotonin Precursor 5-HTP

4-Hydroxytryptophan is a positional isomer of the direct serotonin precursor 5-Hydroxytryptophan (5-HTP). This structural difference is critical, as 5-HTP is readily decarboxylated to serotonin, a key neurotransmitter. In contrast, the decarboxylated product of 4-Hydroxytryptophan is 4-hydroxytryptamine (4-HT), which is an agonist of the 5-HT2A receptor with an EC50 of 38 nM, comparable to psilocin (EC50 = 21 nM). However, unlike psilocin, 4-HT appears to be non-hallucinogenic, possibly due to biased agonism at the receptor. This makes 4-Hydroxytryptophan a specific tool for studying non-serotonergic but related tryptamine pathways, distinct from the well-trodden metabolic path of 5-HTP.

Evidence DimensionMetabolic Product & Receptor Activity (EC50)
Target Compound DataMetabolizes to 4-hydroxytryptamine (4-HT), a 5-HT2A agonist (EC50 = 38 nM).
Comparator Or Baseline5-Hydroxytryptophan (5-HTP): Metabolizes to serotonin (5-HT), which has a different and broader receptor profile.
Quantified DifferenceLeads to a distinct, potent 5-HT2A agonist rather than the neurotransmitter serotonin.
ConditionsIn vitro serotonin receptor binding and functional assays.

This allows researchers to specifically probe the 4-hydroxy-tryptamine pathway and its receptor interactions without the confounding, widespread physiological effects of elevating systemic serotonin via 5-HTP.

Differential Role in Tryptophan Hydroxylase (TPH) Research

Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme that converts L-tryptophan to 5-HTP, initiating serotonin synthesis. Most TPH inhibitors are designed to mimic L-tryptophan or related structures like phenylalanine to block this conversion. 4-Hydroxytryptophan, as a product of a different hydroxylation event (at the 4-position), is not a substrate for TPH and serves as a crucial negative control or comparator in studies of TPH activity and inhibition. Its structural similarity but enzymatic irrelevance to the TPH-5-HTP pathway makes it an essential tool for confirming the specificity of novel TPH inhibitors and assays.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataNot a substrate for Tryptophan Hydroxylase (TPH), the enzyme that produces 5-HTP.
Comparator Or BaselineL-Tryptophan: The natural substrate for TPH. 5-Hydroxytryptophan: The product of the TPH-catalyzed reaction.
Quantified DifferenceQualitative difference: Substrate vs. Non-substrate.
ConditionsIn vitro TPH enzyme activity assays.

Procuring 4-Hydroxytryptophan allows researchers developing TPH inhibitors to validate assay specificity and rule out off-target effects on other tryptophan metabolic pathways.

Precursor for Cell-Free or Engineered Biosynthesis of Psilocybin

For bioprocess engineers and synthetic biologists developing biotechnological production platforms for psilocybin, 4-Hydroxytryptophan is the preferred, advanced precursor. Its use in cell-free enzymatic cascades or in engineered microbes simplifies the biosynthetic pathway, bypassing the potentially inefficient and difficult-to-optimize tryptophan-4-hydroxylase (PsiH) step.

Investigating 5-HT2A Receptor Biased Agonism

Pharmacologists and neuroscientists can use 4-Hydroxytryptophan as a tool compound to generate 4-hydroxytryptamine (4-HT) in situ or for further synthesis. As 4-HT is a potent 5-HT2A agonist that lacks the hallucinogenic effects of psilocin, it provides a unique probe to dissect the downstream signaling pathways related to biased agonism at this key receptor.

Negative Control in Tryptophan Hydroxylase (TPH) Inhibition Studies

In the development and validation of inhibitors for TPH1 or TPH2, 4-Hydroxytryptophan serves as an essential negative control. Researchers can use it to confirm that their compound's activity is specific to the TPH-mediated conversion of tryptophan to 5-HTP and does not interfere with other hydroxylated tryptophan isomers.

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxytryptophan

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